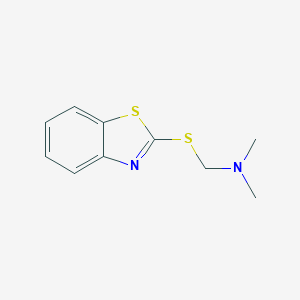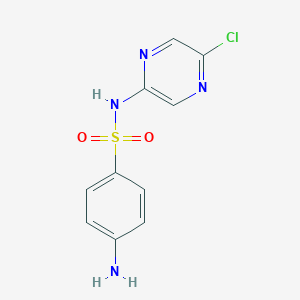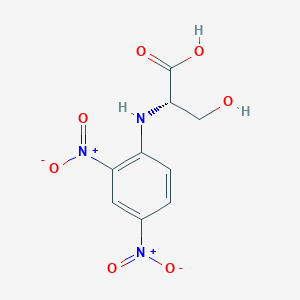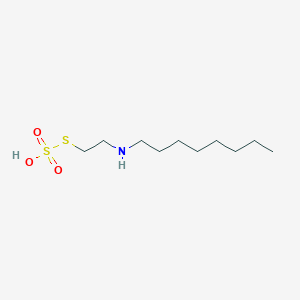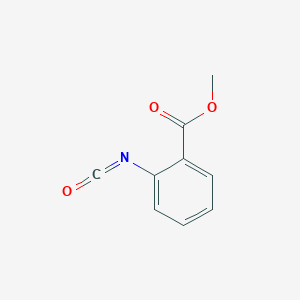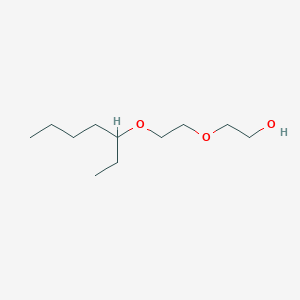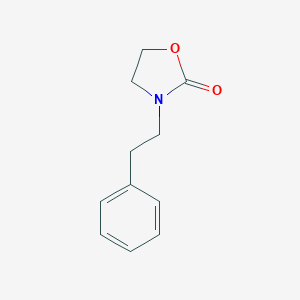
3-(2-Phenylethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylethyl)-1,3-oxazolidin-2-one, also known as Phenylpiracetam, is a nootropic drug that has gained popularity in recent years due to its potential cognitive-enhancing effects. It was first synthesized in Russia in 1983 and has since been used for various scientific research applications.
Mechanism of Action
The exact mechanism of action of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam is not fully understood, but it is believed to work by increasing the release of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, including memory and learning. 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam may also enhance the function of NMDA receptors, which are involved in memory and learning.
Biochemical and Physiological Effects:
3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has been shown to increase cerebral blood flow and oxygen consumption in animal models and human studies. Additionally, it has been shown to increase the levels of dopamine and noradrenaline in the brain, which are neurotransmitters involved in mood and motivation. 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has also been shown to have antioxidant properties, which may help protect the brain from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam in lab experiments is its well-established synthesis method. Additionally, it has been extensively studied for its potential cognitive-enhancing effects, making it a valuable tool for researchers investigating cognitive function. However, one limitation is that the exact mechanism of action of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam is not fully understood, which may make it challenging to interpret the results of some experiments.
Future Directions
There are several potential future directions for research on 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam and its effects on cognitive function. Finally, there is a need for more studies investigating the safety and long-term effects of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam use.
Synthesis Methods
3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam is synthesized by reacting 2-oxo-1-pyrrolidine acetamide with phenylethylamine in the presence of acetic anhydride and pyridine. The resulting product is then treated with oxalic acid to form 3-(2-Phenylethyl)-1,3-oxazolidin-2-one. This synthesis method has been well established and has been used in various studies to produce 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam for research purposes.
Scientific Research Applications
3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve memory, learning, and attention in animal models and human studies. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has also been studied for its potential use in enhancing physical performance and reducing fatigue.
properties
CAS RN |
10135-17-8 |
|---|---|
Product Name |
3-(2-Phenylethyl)-1,3-oxazolidin-2-one |
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(2-phenylethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-11-12(8-9-14-11)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
RPLYLMAFKHOGQD-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CCC2=CC=CC=C2 |
Canonical SMILES |
C1COC(=O)N1CCC2=CC=CC=C2 |
Other CAS RN |
10135-17-8 |
synonyms |
3-phenethyloxazolidin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



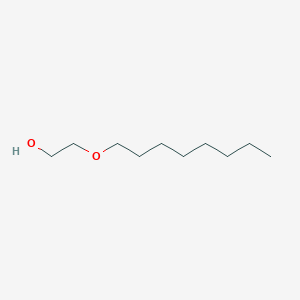
![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate](/img/structure/B167887.png)
